molecular formula C32H27Cl2O4P B3068916 (11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide CAS No. 915038-16-3

(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide

Cat. No. B3068916
CAS RN: 915038-16-3
M. Wt: 577.4 g/mol
InChI Key: DJPWUKWCNZTULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide” is a chiral optical isomer . It is also known as “(11bR)-4-Hydroxy-2,6-di (naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho [2,1-d:1’,2’-f] [1,3,2]dioxaphosphepine 4-oxide” with a CAS Number of 1242066-20-1 .


Molecular Structure Analysis

The molecular formula of this compound is C40H33O4P . The SMILES string is OP1(=O)Oc2c(cc3ccccc3c2-c4c(O1)c(cc5ccccc45)-c6cc7ccccc7c8ccccc68)-c9cc%10ccccc%10c%11ccccc9%11 .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 390-400 °C . It is freely soluble in dichloromethane, chloroform, and most organic solvents .

Scientific Research Applications

Organic Semiconductors and Thin Films

Organic semiconductors have captivated researchers for their fascinating optical properties. Materials like the one exhibit π-conjugated electron systems, making them suitable for applications such as gas sensors, field-effect transistors, and photovoltaic cells. The quinoline derivatives, including our compound, fall into this category. Their π-electron delocalization and functional groups contribute to their interesting behavior .

Nonlinear Optical Properties

The compound’s structure, with its dinaphtho backbone and chlorophenyl substituents, gives rise to nonlinear optical properties. These properties are crucial for applications in areas like optical communication, laser technology, and optical switches. Researchers investigate its absorption, emission, and charge transport characteristics .

Organic Light Emitting Diodes (OLEDs)

Quinoline derivatives, including our compound, hold promise for OLEDs. Their luminescent behavior makes them suitable for use in displays, lighting, and other optoelectronic devices. By fine-tuning their properties, scientists aim to enhance OLED efficiency and color purity .

Photocatalysis and Environmental Remediation

The compound’s unique structure and functional groups make it an interesting candidate for photocatalytic applications. Researchers explore its potential in degrading organic pollutants, water purification, and solar-driven reactions. Its π-conjugated system may facilitate charge separation and promote efficient photocatalysis .

Materials Science and Nanotechnology

Researchers investigate the compound’s behavior at the nanoscale. Thin films prepared by thermal evaporation techniques offer insights into its structural properties. By varying annealing temperatures, they optimize grain size, optical band gap, and other parameters. These findings contribute to materials science and nanotechnology applications .

properties

IUPAC Name

10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27Cl2O4P/c33-23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(34)16-12-20)32(30)38-39(35,36)37-31(27)29/h9-18H,1-8H2,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPWUKWCNZTULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC=C(C=C6)Cl)O)C7=CC=C(C=C7)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27Cl2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11bR)-2,6-Bis(4-chlorophenyl)-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
Reactant of Route 2
Reactant of Route 2
(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
Reactant of Route 3
(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
Reactant of Route 4
Reactant of Route 4
(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
Reactant of Route 5
(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
Reactant of Route 6
(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.